molecular formula C13H10Cl3N3O3S B11706845 N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11706845
M. Wt: 394.7 g/mol
InChI Key: UHWHTBIIOIPDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound characterized by the presence of a thiophene ring, a nitrophenyl group, and a trichloroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethylamine to form 2,2,2-trichloroethylamine.

    Coupling with 4-Nitroaniline: The trichloroethylamine is then reacted with 4-nitroaniline under controlled conditions to form the intermediate N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}amine.

    Cyclization with Thiophene-2-carboxylic Acid: The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The trichloroethyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Materials Science: The compound is explored for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}thiophene-2-carboxamide
  • N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide

Uniqueness

N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C13H10Cl3N3O3S

Molecular Weight

394.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H10Cl3N3O3S/c14-13(15,16)12(18-11(20)10-2-1-7-23-10)17-8-3-5-9(6-4-8)19(21)22/h1-7,12,17H,(H,18,20)

InChI Key

UHWHTBIIOIPDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.